TAK-960 (dihydrochloride) is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of mitosis. Elevated levels of PLK1 have been associated with poor prognosis in various cancers, making it a significant target for anticancer therapies. TAK-960 has demonstrated broad-spectrum preclinical antitumor activity across multiple cancer cell lines and tumor xenograft models, showcasing its potential as an effective treatment option for advanced malignancies .
TAK-960 is classified as a small molecule inhibitor specifically targeting PLK1. It is synthesized from commercially available precursors and is designed for oral bioavailability, enhancing its utility in clinical settings . The compound is also known by its chemical formula C27H34F3N7O3·HCl and has a molecular weight of approximately 598.06 g/mol .
The synthesis of TAK-960 (dihydrochloride) involves several key steps:
TAK-960 features a complex molecular structure characterized by several functional groups that contribute to its biological activity:
The structural representation can be summarized by its InChI Key: QZBHDFGFNVMONB-UHFFFAOYSA-N, which provides a unique identifier for computational analysis .
TAK-960 primarily undergoes substitution reactions due to the presence of reactive functional groups:
The major products from these reactions depend on the specific conditions and reagents used, influencing further applications in medicinal chemistry.
TAK-960 exerts its antitumor effects through the inhibition of PLK1 activity. By binding to the ATP-binding site of PLK1, TAK-960 prevents its activation, leading to:
This mechanism underlies the compound's efficacy against various cancer types, particularly those exhibiting high levels of PLK1 expression.
TAK-960 serves multiple roles in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0